OxyR protein

Redox Biology Transcriptional Regulation Structural Biology

The OxyR protein is a LysR-type transcriptional regulator (LTTR) that functions as a direct sensor and responder to hydrogen peroxide (H₂O₂) in bacteria, activating a suite of antioxidant genes. It has been well-characterized as a model for redox-based signal transduction, with a well-defined thiol-disulfide switch mechanism.

Molecular Formula C8H8N2O
Molecular Weight 0
CAS No. 125123-14-0
Cat. No. B1168786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyR protein
CAS125123-14-0
SynonymsOxyR protein
Molecular FormulaC8H8N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OxyR Protein (CAS 125123-14-0) Procurement Guide: Validated Redox-Sensing Transcription Factor


The OxyR protein is a LysR-type transcriptional regulator (LTTR) that functions as a direct sensor and responder to hydrogen peroxide (H₂O₂) in bacteria, activating a suite of antioxidant genes [1]. It has been well-characterized as a model for redox-based signal transduction, with a well-defined thiol-disulfide switch mechanism [2]. The E. coli variant is a 34.4 kDa protein encoded by a 305-amino-acid open reading frame, and it is known to function as both a transcriptional activator and a repressor [1].

Why OxyR Protein (CAS 125123-14-0) Cannot Be Replaced by Generic LTTRs or Redox Sensors


Procurement of a generic LysR-type transcriptional regulator or a related redox sensor (e.g., SoxR, OhrR) is insufficient for experiments requiring specific H₂O₂ detection or transcriptional regulation. OxyR possesses a unique and highly specialized molecular mechanism for sensing H₂O₂, which involves the reversible formation of a specific intramolecular disulfide bond between Cys199 and Cys208. This event triggers a precise quaternary structural change that is not replicated by other LTTRs or peroxide sensors like PerR or OhrR [1]. Furthermore, functional studies have demonstrated that OxyR proteins from different bacterial species, despite their structural homology, are not functionally interchangeable due to critical differences in oligomerization and regulatory activities [2].

OxyR Protein (CAS 125123-14-0) Evidence Guide: Quantified Differentiation for Scientific Selection


Unique Redox-Sensing Mechanism: C199-C208 Intramolecular Disulfide Bond Formation

OxyR employs a unique redox-sensing mechanism that distinguishes it from other bacterial peroxide sensors. In the reduced state, its two critical cysteine residues, C199 and C208, are separated by a distance of 17 Å [1]. Upon sensing H₂O₂, C199 is oxidized to a sulfenic acid intermediate, which then rapidly reacts with C208 to form an intramolecular disulfide bond [1]. This is in contrast to the OhrR sensor, where oxidation of Cys22 leads to the formation of an intersubunit disulfide bond with Cys127' from another subunit, which are initially separated by 15.5 Å [1]. This fundamental difference in disulfide bond topology (intramolecular vs. intersubunit) results in distinct downstream allosteric changes and regulatory outcomes.

Redox Biology Transcriptional Regulation Structural Biology

Functional Irreplaceability: E. coli OxyR Fails to Function in S. oneidensis

Despite their high sequence and structural homology, OxyR proteins from different Gammaproteobacteria are not functionally interchangeable. A direct in vivo complementation assay demonstrated that the Escherichia coli OxyR (EcOxyR) could not function as either an activator or a repressor when expressed in a Shewanella oneidensis oxyR deletion strain [1]. This functional failure was attributed to a critical difference in a specific structural motif: residues 283-289 of SoOxyR, which form the first half of the C-terminal α-helix (α10), are essential for its function and cannot be replaced by the corresponding region from EcOxyR [1].

Microbial Genetics Protein Engineering Regulatory Networks

Specificity of Redox Sensing: OxyR Senses H₂O₂, While SoxR Senses Superoxide (O₂·⁻)

In Escherichia coli, the response to different reactive oxygen species is mediated by distinct and specific transcriptional regulators. OxyR is the primary sensor and regulator for the adaptive response to hydrogen peroxide (H₂O₂), while the SoxR/S system is dedicated to sensing superoxide anion (O₂·⁻) [1]. This specificity is reflected in the phenotypes of deletion mutants: an oxyR mutant is hypersensitive to killing by H₂O₂, whereas a soxRS mutant is specifically sensitive to superoxide-generating agents [2]. This distinct in vivo sensitivity confirms that these sensors are not redundant and cannot substitute for one another in their respective signaling pathways.

Oxidative Stress Signal Transduction Bacterial Physiology

Proprietary Engineering: Enhanced Performance of OxyR-Based Biosensor oROS-G

A new generation of genetically encoded H₂O₂ biosensors leverages the E. coli OxyR (ecOxyR) sensing domain for superior performance. The oROS-G sensor, created through a structural redesign of the ecOxyR-cpGFP fusion, was reported to overcome the limitations of previously engineered OxyR-based sensors, which lacked the necessary sensitivity and response speed for effective real-time monitoring [1]. oROS-G's improved kinetics and sensitivity enabled real-time tracking of H₂O₂ dynamics in diverse biological systems, including human stem cell-derived neurons and mouse brain ex vivo, which was not possible with earlier sensor designs [1].

Biosensor Technology Biotechnology Live-Cell Imaging

OxyR Protein (CAS 125123-14-0) Application Scenarios Based on Differentiated Evidence


Functional Complementation Studies in Heterologous Bacterial Hosts

Researchers must procure the specific OxyR ortholog from the organism of interest (e.g., E. coli OxyR, CAS 125123-14-0) for complementation assays in that species. As demonstrated, OxyR proteins are not functionally interchangeable across different bacteria due to critical differences in oligomerization and regulatory function [1]. Using an OxyR from a different species (e.g., Shewanella) will fail to rescue the oxyR mutant phenotype, rendering the experiment uninterpretable.

Investigating the Specific Mechanism of H₂O₂-Induced Transcriptional Activation

For studies dissecting the structural basis of redox sensing and transcriptional activation, OxyR is the sole model. Its unique, well-characterized intramolecular disulfide switch between C199 and C208, and the resulting allosteric changes, provide a precise molecular mechanism that is not shared by other peroxide sensors like OhrR or PerR [1]. This specificity is crucial for mutagenesis studies designed to alter sensing kinetics or regulatory output.

Development of Next-Generation, High-Performance Genetically Encoded H₂O₂ Biosensors

Biotechnology groups developing novel H₂O₂ sensors should prioritize the OxyR regulatory domain (particularly from E. coli) as their core sensing module. Patented engineering efforts have shown that the ecOxyR domain can be redesigned to yield sensors like oROS-G with significantly improved kinetics and sensitivity for real-time applications [1]. This proprietary technology demonstrates the commercial and scientific advantage of using the OxyR domain over alternative, less performant scaffolds.

Studies Requiring Specific Induction of the H₂O₂ Stimulon Without Superoxide Crosstalk

Investigators studying the specific cellular response to H₂O₂ must use OxyR as their tool. As shown, the oxyR mutant is specifically sensitive to H₂O₂, while the soxRS mutant is sensitive to superoxide [1]. This functional separation ensures that any gene expression changes observed in an OxyR-dependent manner can be confidently attributed to H₂O₂ signaling, without the confounding influence of superoxide-induced pathways that are regulated by SoxRS [2].

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